N-Acetylnorloline
Overview
Description
N-Acetylnorloline is a naturally occurring alkaloid found in various plant species. It has garnered interest due to its unique chemical structure and biological activity, making it a subject of study for potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
N-Acetylnorloline, also known as N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide or Demethyl-N-acetylloline, is a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . The primary targets of this compound are the enzymes involved in its biosynthesis, specifically the acetamidase encoded by the gene lolN and the methyltransferase encoded by the gene lolM .
Mode of Action
The mode of action of this compound involves a series of enzymatic reactions. The compound is first deacetylated by the action of acetamidase (lolN) to produce norloline . This is followed by methylation of norloline by the methyltransferase (lolM), yielding loline and N-methylloline .
Biochemical Pathways
The biochemical pathway of this compound involves the loline alkaloid biosynthesis (LOL) gene cluster. The lolN and lolM genes in this cluster are required for the steps from this compound to other lolines . The function of LolM as an N-methyltransferase was confirmed by its heterologous expression in yeast, resulting in the conversion of norloline to loline, and of loline to N-methylloline .
Pharmacokinetics
It is known that the compound is produced by epichloë species, fungal endophytes of grasses, and is involved in plant defense against biotic and abiotic stress conditions .
Result of Action
The result of this compound’s action is the production of a variety of loline alkaloids, which play an important role in plant defense against insect and mammalian herbivory . These alkaloids are structurally differentiated by the various modifications of the 1-amino group .
Action Environment
The action of this compound is influenced by the environment in which the host plant and the Epichloë endophytes exist. Endophytes display complex diversity depending on the agro-climatic conditions, and this diversity could be exploited for crop improvement and sustainable agriculture . The production of this compound and its subsequent conversion to other lolines is part of the complex interaction between the plant and the endophytes .
Biochemical Analysis
Biochemical Properties
N-Acetylnorloline is involved in various biochemical reactions. It is synthesized by the enzyme this compound synthase (LolO), which is one of several iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenases . These enzymes catalyze sequential reactions of different types in biosynthetic pathways that provide valuable natural products .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . These endophytes play a key role in plant growth, development, and fitness . The presence of this compound and other alkaloids results in the accumulation of secondary metabolites, which play an important role in plant defense against biotic and abiotic stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis by the enzyme this compound synthase (LolO). LolO hydroxylates C2 of 1-exo-acetamidopyrrolizidine before coupling the C2-bonded oxygen to C7 to form the tricyclic loline core . Each reaction requires cleavage of a C-H bond by an oxoiron (IV) (ferryl) intermediate .
Temporal Effects in Laboratory Settings
It is known that the biosynthesis of this compound involves sequential reactions catalyzed by the enzyme this compound synthase (LolO) .
Metabolic Pathways
This compound is part of the loline alkaloid biosynthesis pathway . The genes lolN and lolM, which encode an N-acetamidase (deacetylase) and a methyltransferase respectively, are required in the steps from this compound to other lolines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylnorloline typically involves the use of specific reagents and controlled reaction conditions. One common method includes the use of dimethyl acetals, which can be prepared from carbonyl compounds with excess methanol catalyzed by a Brønsted acid or Lewis acid . The reaction conditions often require a dehydrating agent to drive the equilibrium towards the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of protective groups and controlled reaction environments, are likely employed to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetylnorloline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use LiAlH₄ in an anhydrous solvent. Substitution reactions often require the presence of a catalyst or a specific temperature range to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including amines and halogenated compounds.
Scientific Research Applications
N-Acetylnorloline has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: this compound is investigated for its potential use in the development of new materials and as a component in various industrial processes
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXNGORZPWYGZ-UYXSQOIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CN3C1C(O2)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38964-35-1 | |
Record name | N-Acetylnorloline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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